N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated pyrazole is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Benzylation: The chlorinated pyrazole is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.
Acetamide formation: Finally, the benzylated pyrazole is reacted with N-methylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild acidic or basic conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules.
Comparison with Similar Compounds
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide can be compared with other pyrazole derivatives such as:
N-benzyl-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide: Similar structure but lacks the methyl group at the 5-position of the pyrazole ring.
N-benzyl-2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide: Similar structure but lacks the nitro group.
N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the N-methyl group.
Properties
IUPAC Name |
N-benzyl-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-10-13(15)14(19(21)22)16-18(10)9-12(20)17(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMGSYYWXNMRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.